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molecular formula C12H10FNO B8296996 4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

4-Ethenyl-8-fluoro-6-(methyloxy)quinoline

Cat. No. B8296996
M. Wt: 203.21 g/mol
InChI Key: ADMOWNCKNKVSDY-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a solution of 1,1,1-trifluoromethanesulfonic acid 8-fluoro-6-methoxy-quinolin-4-yl ester (1.0 g, 3.1 mmol), potassium carbonate (1.28 g, 9.3 mmole), tetrakis-triphenylphosphine (350 mg, 0.3 mmole) in DME/H2O (20 mL, 3:1) was added 2,4,6-trivinylcycloborane-pyridine complex (460 mg, 1.5 mmole). After stirring for 3 h at 90° C., the mixture contents were cooled to room temperature and extracted with diethyl ether. The ether fractions were combined, concentrated and purified by column chromatography (silica, 0-10% ethyl acetate in hexane) to give the title compound as a light yellow solid (428 mg, 65%): LC/MS (ES) m/e 212 (M+H)+.
Quantity
1.28 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphine
Quantity
350 mg
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:20][CH3:21])[CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[C:7]2OS(C(F)(F)F)(=O)=O.C(=O)([O-])[O-].[K+].[K+].CO[CH2:30][CH2:31]OC.O>>[CH:30]([C:7]1[C:6]2[C:11](=[C:2]([F:1])[CH:3]=[C:4]([O:20][CH3:21])[CH:5]=2)[N:10]=[CH:9][CH:8]=1)=[CH2:31] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=C2C(=CC=NC12)OS(=O)(=O)C(F)(F)F)OC
Name
Quantity
1.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tetrakis-triphenylphosphine
Quantity
350 mg
Type
reactant
Smiles
Name
DME H2O
Quantity
20 mL
Type
reactant
Smiles
COCCOC.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture contents were cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica, 0-10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=C)C1=CC=NC2=C(C=C(C=C12)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 428 mg
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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